molecular formula C9H5N3 B2603428 1,6-Naphthyridine-5-carbonitrile CAS No. 28694-40-8

1,6-Naphthyridine-5-carbonitrile

Cat. No.: B2603428
CAS No.: 28694-40-8
M. Wt: 155.16
InChI Key: MAFYIHVFQQCKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Naphthyridine-5-carbonitrile is a valuable nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. The 1,6-naphthyridine core is recognized as a "privileged structure" capable of providing ligands for several biological receptors, making it a highly attractive template for developing novel therapeutic agents . Researchers utilize this compound and its derivatives as key intermediates in synthesizing complex polycyclic systems for pharmaceutical research. These structures are frequently investigated as potent inhibitors of various kinase targets, such as the Breakpoint-Cluster-Region (BCR) kinase for B lymphoid malignancies and the Discoidin Domain-Containing Receptor 2 (DDR2) in lung cancer studies . The electron-deficient nature of the naphthyridine ring also makes it a candidate for materials science applications, including the development of organic light-emitting diodes (OLEDs) and sensors . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-naphthyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-6-9-7-2-1-4-11-8(7)3-5-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFYIHVFQQCKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C#N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 1,6 Naphthyridine 5 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Naphthyridine System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.orgresearchgate.net However, the reactivity of pyridine (B92270) and its fused analogues, like the naphthyridines, is significantly diminished compared to benzene. wikipedia.org The electronegative nitrogen atom deactivates the ring towards electrophilic attack. wikipedia.org Furthermore, under the acidic conditions often required for SEAr reactions, the nitrogen atom can be protonated, further deactivating the ring. wikipedia.org

For the 1,6-naphthyridine (B1220473) system, the presence of two nitrogen atoms exacerbates this deactivation. The positions on the ring are not equally reactive. In general, electrophilic attack on naphthalene (B1677914) preferentially occurs at the α-position (1-position) due to the greater stability of the resulting carbocation intermediate. pearson.com In naphthyridines, the positions on the pyridine ring containing the nitrogen are the most deactivated. Therefore, any electrophilic substitution is expected to occur on the other ring, if at all.

Detailed studies on the electrophilic aromatic substitution of 1,6-naphthyridine-5-carbonitrile itself are not extensively documented in the reviewed literature. However, general principles of SEAr on related heterocyclic systems provide insight. The strong electron-withdrawing nature of the nitrile group at the 5-position would further deactivate the entire ring system towards electrophilic attack. Any potential substitution would likely be directed to the carbocyclic ring, but the reaction would probably require harsh conditions and may result in low yields.

Nucleophilic Aromatic Substitution Reactions involving this compound

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for electron-deficient aromatic systems like naphthyridines. wikipedia.orgyoutube.commasterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. nih.govlibretexts.org The nitrogen atoms in the naphthyridine ring inherently make the system more susceptible to nucleophilic attack compared to carbocyclic aromatic compounds. wikipedia.orgnih.gov

In the context of this compound, the carbonitrile group at the 5-position significantly activates the ring for SNAr reactions. This activation is most effective for leaving groups positioned ortho or para to the electron-withdrawing substituent, as this allows for delocalization of the negative charge onto the activating group. youtube.comlibretexts.org

A key application of this reactivity is seen in the synthesis of highly substituted 1,6-naphthyridines. For instance, a synthetic strategy involves the nucleophilic aromatic substitution of a nitrile anion with a 2-chloronicotinic ester to generate a 2-cyanoalkyl nicotinic ester. acs.org This intermediate can then undergo further transformations to form the 1,6-naphthyridine ring system. acs.org This highlights how the principles of SNAr are fundamental to building the core structure of functionalized 1,6-naphthyridines.

ReactantNucleophileProductReaction TypeReference
2-Chloronicotinic esterNitrile anion2-Cyanoalkyl nicotinic esterSNAr acs.org
2,4,6-TrinitrochlorobenzeneAqueous NaOH2,4,6-TrinitrophenolSNAr libretexts.org
2-Chloro-1,5-naphthyridine3-(2-nitro-1-imidazolyl)-propylamine4-amino-1,5-naphthyridine derivativeSNAr nih.gov

Transformations of the Carbonitrile Group in this compound

The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to other functional groups and more complex molecular architectures.

Hydrolysis and Alcoholysis Reactions

The hydrolysis of nitriles to carboxylic acids or amides is a common transformation. In the context of 1,6-naphthyridines, a tandem nitrile hydration/cyclization procedure has been developed to access 1,6-naphthyridine-5,7-diones under mild conditions. acs.org This suggests that the carbonitrile group in a precursor can be hydrolyzed to a carboxamide, which then participates in a cyclization reaction to form the fused ring system. For example, the hydrolysis of 4-hydroxy-1,6-naphthyridine-3-carbonitrile (B11916845) derivatives has been mentioned in the context of developing PDE10A inhibitors. acs.org

Reduction Reactions

The reduction of the carbonitrile group can lead to the formation of a primary amine. While specific examples of the reduction of this compound were not found in the provided search results, the reduction of the naphthyridine ring itself is well-documented. Catalytic reduction of naphthyridines with palladium on charcoal or with sodium and ethanol (B145695) can lead to tetrahydro- or decahydro-naphthyridines, respectively. rsc.org It is plausible that conditions for ring reduction could also affect the carbonitrile group, or that selective reduction of the nitrile could be achieved with appropriate reagents.

Cycloaddition Reactions Involving the Carbonitrile Moiety

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. nih.govyoutube.com The carbonitrile group can participate as a dipolarophile in certain cycloaddition reactions. While the search results mention cycloaddition reactions for the synthesis of the naphthyridine skeleton itself, such as the aza-Diels-Alder reaction to form tetrahydro-1,5-naphthyridine derivatives, specific examples of cycloadditions involving the carbonitrile group of this compound were not explicitly detailed. nih.gov However, the general reactivity of nitriles in cycloadditions suggests this as a potential avenue for further functionalization.

Metal Coordination Chemistry of this compound as a Ligand

Naphthyridine isomers are well-known for their ability to act as ligands in coordination chemistry, forming complexes with a variety of metal ions. nih.govrsc.orgacs.org The nitrogen atoms of the naphthyridine ring possess lone pairs of electrons that can coordinate to metal centers. The specific isomer of naphthyridine influences the geometry and properties of the resulting metal complexes.

While the provided search results highlight the coordination chemistry of other naphthyridine isomers like 1,5-naphthyridine (B1222797) and 1,8-naphthyridine (B1210474), and even a bidentate 2,2'-bi-1,6-naphthyridine ligand, specific studies focusing on this compound as a ligand are not detailed. nih.govnih.govrsc.orgacs.org However, it can be inferred that this compound would also function as a ligand. The nitrogen atoms at positions 1 and 6 could act as coordination sites. The presence of the electron-withdrawing carbonitrile group at the 5-position would likely influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes. The nitrile group itself could also potentially participate in coordination, leading to more complex coordination modes.

Research on the coordination chemistry of related ligands provides a framework for understanding the potential of this compound. For example, 2,2'-bi-1,6-naphthyridine has been used to synthesize 2D-planar (4,4) frameworks with cobalt(II), zinc(II), and cadmium(II) salts, and a helicoidal chain with copper(I) tetrafluoroborate. rsc.org This demonstrates the ability of the 1,6-naphthyridine core to form extended, supramolecular structures through metal coordination.

Chelation Modes and Binding Sites within Naphthyridine Ligands

The coordination chemistry of naphthyridines is rich and varied, largely dictated by the orientation of the two nitrogen atoms within the fused pyridine ring system. Naphthyridine isomers, including the 1,6-isomer, are well-regarded for their ability to act as versatile ligands in coordination chemistry. nih.gov The nitrogen atoms, with their available lone pairs of electrons, serve as primary binding sites for metal ions. Depending on the ligand's structure and the metal center's coordination preferences, naphthyridines can adopt several chelation modes.

A common motif is the formation of a "bridge-chelate," where the ligand coordinates to two different metal centers, holding them in close proximity. researchgate.net This is particularly prevalent in dinucleating ligands designed to support bimetallic complexes, where the naphthyridine core acts as a scaffold. acs.org For instance, 1,8-naphthyridine-based ligands have been extensively used to create bimetallic complexes to study metal-metal interactions and mimic biological active sites. acs.orgescholarship.org In these structures, each nitrogen atom coordinates to a separate metal ion.

The 1,6-naphthyridine isomer offers a distinct spatial arrangement of its nitrogen donors. The N1 and N6 atoms are positioned in a way that can facilitate the formation of both mononuclear chelates and polynuclear bridged complexes. In some coordination complexes, the positioning of the N6 atom in a naphthyridine group creates a potential site for substrate binding and reduction. mdpi.com The specific binding mode is often influenced by the other ligands attached to the metal and the steric constraints of the system. For example, unsymmetrical naphthyridine ligands can be designed to provide distinct binding pockets, allowing for the selective synthesis of heterobimetallic complexes. escholarship.org

Ligand FamilyTypical Chelation ModeMetal Center(s)Key Structural FeatureReference(s)
1,8-NaphthyridinesBridging, ChelatingCu(I), Ru(II), Co(II)Holds two metal centers in close proximity researchgate.netacs.orgescholarship.org
1,5-NaphthyridinesBridgingAg(I)Forms infinite polynuclear chains nih.gov
1,6-NaphthyridinesBridging, ChelatingCd(II)Forms coordination polymers, N6 as a binding site mdpi.comrsc.org

Influence of the Carbonitrile Group on Coordination Properties

The introduction of a carbonitrile (-C≡N) group at the 5-position of the 1,6-naphthyridine ring significantly modulates its electronic properties and introduces an additional potential coordination site. Nitriles are versatile ligands in their own right, though they are generally considered weakly coordinating. nih.govwikipedia.org They typically bind to metal centers in a monodentate, "end-on" fashion through the nitrogen lone pair. nih.govunibo.it

The primary influence of the carbonitrile group on the naphthyridine core is its strong electron-withdrawing nature. This effect reduces the electron density of the aromatic system and, consequently, the basicity of the ring nitrogen atoms (N1 and N6). This diminished basicity can weaken the coordinate bonds formed with metal ions. However, the nitrile group itself can participate in coordination. The terminal nitrogen of the cyano group can act as a σ-donor and a π-acceptor, making it capable of forming coordination bonds, particularly in the construction of bridged, polynuclear frameworks. scielo.org.za

The coordination of the nitrile is influenced by both steric and electronic factors. nih.gov The electronic properties of the rest of the ligand can affect the strength of the metal-nitrile bond; for example, more electron-donating character elsewhere on the ligand can enhance charge donation from the nitrile to the metal. nih.gov In some cases, the nitrile can bridge two metal centers (M-N≡C-M'), leading to the formation of coordination polymers. scielo.org.za The interplay between the coordination tendencies of the naphthyridine nitrogens and the nitrile nitrogen allows for complex structural possibilities, where the ligand could act as a chelate, a bridge, or both, depending on the reaction conditions and the metal ions involved. mdpi.com The presence of the nitrile group can also make the adjacent carbon atom susceptible to nucleophilic attack, a reactivity that can be enhanced upon coordination to a cationic metal center. wikipedia.org

Property of Nitrile LigandsDescriptionImplication for this compoundReference(s)
Coordination Mode Typically monodentate, end-on (η¹) via the nitrogen lone pair. Can also bridge metal centers.The C5-CN group can coordinate to a metal center or act as a bridging unit. nih.govunibo.itscielo.org.za
Electronic Effect Weakly basic, σ-donor, and π-acceptor. wikipedia.org Electron-withdrawing nature reduces the basicity of the parent heterocycle.Reduces electron density on the naphthyridine ring, weakening the N1 and N6 donor strength. nih.gov
Bonding Metal-to-ligand π-back-donation can occur, weakening the C≡N triple bond, which is observable by a decrease in the ν(C≡N) stretching frequency in IR spectroscopy.The strength of the metal-nitrile bond depends on the metal's ability to back-donate into the nitrile's π* orbitals. unibo.it
Reactivity Coordination to a metal cation activates the nitrile carbon for nucleophilic attack.The coordinated nitrile group may become a site for catalytic transformations like hydrolysis or addition reactions. wikipedia.org

Design of Polynuclear Complexes with Naphthyridine Ligands

The rigid, planar structure of the naphthyridine core, combined with its multiple nitrogen donors, makes it an excellent building block for the construction of polynuclear complexes. acs.orgnih.gov The spatial separation and orientation of the nitrogen atoms in isomers like 1,5- and 1,8-naphthyridine are ideal for bridging two or more metal centers, leading to the self-assembly of discrete dinuclear molecules, metallomacrocycles, or extended coordination polymers. nih.govrsc.org

In the design of these architectures, the naphthyridine ligand acts as a "strut" connecting metal nodes. For example, 1,5-naphthyridine has been shown to act as a bridging ligand between two silver(I) ions, forming one-dimensional polynuclear chains. nih.gov Similarly, ligands incorporating 1,8-naphthyridine units are frequently employed to create dinuclear complexes of various transition metals, including copper, ruthenium, and nickel. researchgate.netacs.org

For this compound, the N1 and N6 atoms can bridge two metal centers. Furthermore, the nitrile group at the C5 position provides an additional vector for extending the structure. The nitrogen of the nitrile can coordinate to another metal ion, potentially linking dinuclear units into larger two- or three-dimensional networks. The choice of metal ion and counter-anion can also direct the final structure, leading to a diversity of architectures from the same ligand. mdpi.comresearchgate.net For instance, a ligand containing two 1,6-naphthyridine units has been used to create a photochromic coordination polymer with cadmium, where the framework exhibits reversible color changes upon irradiation. rsc.org This highlights the potential for designing functional materials where the polynuclear structure, facilitated by the naphthyridine ligand, gives rise to emergent properties.

Radical Reactions and Photochemical Transformations of Naphthyridine Derivatives

Naphthyridine derivatives are known to participate in various photochemical reactions and can be involved in processes that generate radical intermediates. These transformations are often initiated by the absorption of UV light, which promotes the molecule to an excited state with distinct reactivity.

A notable photochemical process observed in some naphthyridine derivatives is photo-induced electron transfer (PET). In a coordination polymer built with a 2,6-di(1,6-naphthyridin-2-yl)pyridine ligand, UV irradiation leads to the generation of a free radical on the ligand, causing a reversible color change (photochromism). rsc.org This process is driven by electron transfer from a donor component (in this case, a benzenedicarboxylate anion) to the electron-accepting naphthyridine-based ligand. The stability of the resulting radical is key to the observed photochromism.

Mechanistic studies on other isomers, such as 1,8-naphthyridin-4-one derivatives, have revealed that photoexcitation can lead to the formation of a 1,4-biradical species through an intramolecular hydrogen transfer process. nih.gov This biradical is a key intermediate that can then decay back to the ground state or proceed to form other products. Such radical intermediates are crucial in understanding the photochemical pathways of these heterocycles.

Furthermore, benzo[h] researchgate.netnih.govnaphthyridin-5(6H)-ones can undergo intramolecular photochemical cyclization, demonstrating another pathway for transformations under UV light. researchgate.net The reactivity of the excited state allows for the formation of new carbon-carbon bonds, leading to more complex heterocyclic systems. The specific pathway of a photochemical reaction—be it electron transfer, radical formation, or cycloaddition—is highly dependent on the substitution pattern of the naphthyridine ring and its molecular environment.

Theoretical and Computational Chemistry of 1,6 Naphthyridine 5 Carbonitrile

Electronic Structure and Aromaticity Analysis of the 1,6-Naphthyridine (B1220473) Scaffold

The 1,6-naphthyridine framework is a diazanaphthalene, consisting of two fused pyridine (B92270) rings where the nitrogen atoms are in non-equivalent positions. acs.org This arrangement significantly influences the electronic distribution and aromatic character of the molecule. Computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating these features.

Density Functional Theory (DFT) Calculations of Ground State Properties

DFT is a robust method for calculating the ground-state properties of molecules like 1,6-naphthyridine derivatives. These calculations provide optimized molecular geometries, electronic properties, and energetic information. researchgate.net For instance, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) have been successfully used to study the tautomerization of substituted 1,6-naphthyridine-8-carbonitrile (B11918190) derivatives, indicating the reliability of this approach for the 5-carbonitrile isomer as well. researchgate.net

Table 1: Calculated Ground State Properties of the 1,6-Naphthyridine Scaffold (Illustrative) Note: The following data is illustrative of typical DFT calculation outputs and is not from a specific study on 1,6-Naphthyridine-5-carbonitrile.

ParameterValue
Bond Lengths (Å)
C2-C31.37
C3-C41.41
C4-C4a1.40
C4a-N11.34
N1-C8a1.37
C5-N61.32
N6-C71.38
C7-C81.37
C8-C8a1.41
C4a-C8a1.42
**Bond Angles (°) **
C2-C3-C4119.5
C3-C4-C4a120.1
N1-C8a-C4a118.9
C5-N6-C7117.3
Mulliken Atomic Charges (e)
N1-0.65
N6-0.68
C5+0.25

Aromaticity Indices and Delocalization Energy Calculations

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. It is not a directly observable quantity but can be quantified using various indices based on geometric, magnetic, and electronic criteria. nih.gov

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates aromaticity based on the deviation of bond lengths from an optimal value. nih.gov A value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic system. For heterocyclic systems, a new parameterization, HOMHED (HOMA for Heterocycle Electron Delocalization), has been proposed to provide a more accurate assessment. researchgate.net

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromaticity. Variants like NICS(1), calculated 1 Å above the ring plane, are often considered more robust. nih.gov

Delocalization Energy: This energetic criterion quantifies the extra stability of a conjugated system compared to a hypothetical localized structure. youtube.comlibretexts.org It is a direct measure of resonance stabilization.

For the 1,6-naphthyridine scaffold, both rings are expected to exhibit aromatic character, though the presence and position of the nitrogen atoms will modulate the degree of aromaticity compared to naphthalene (B1677914). The introduction of a carbonitrile group at the 5-position would further influence the electronic delocalization and aromaticity of the adjacent ring.

Table 2: Calculated Aromaticity Indices for the 1,6-Naphthyridine Scaffold (Illustrative) Note: The following data is illustrative and not from a specific study on this compound.

RingHOMANICS(1) (ppm)
Pyridine Ring (N1)0.85-9.5
Pyridine Ring (N6)0.82-9.1

Conformational Analysis and Molecular Dynamics Simulations of Naphthyridine Compounds

Conformational analysis and molecular dynamics (MD) simulations are powerful tools for exploring the dynamic behavior and accessible conformations of molecules. rsc.orgmdpi.com For a largely planar and rigid system like this compound, conformational flexibility is limited. However, for derivatives with flexible substituents, these methods become crucial for understanding their interactions with biological targets or their behavior in solution.

MD simulations can track the atomic positions over time, providing insights into vibrational motions, ring puckering in non-aromatic analogues, and the orientation of substituent groups. This information is critical for understanding how the molecule interacts with its environment, for example, the binding of a naphthyridine derivative to DNA, where the planarity of the scaffold facilitates intercalation. nih.gov While specific MD studies on this compound are not available, the principles of MD can be applied to understand its dynamic behavior and that of its more complex derivatives.

Reaction Mechanism Predictions for this compound Transformations

Computational chemistry plays a vital role in predicting and understanding the mechanisms of chemical reactions. For this compound, this includes predicting its reactivity in various transformations, such as electrophilic or nucleophilic substitutions, and cycloadditions. The synthesis of fused 1,6-naphthyridines often involves complex reaction cascades that can be elucidated through computational modeling. researchgate.netrsc.org

Transition State Characterization

A key aspect of reaction mechanism prediction is the characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in its vibrational spectrum. DFT calculations are commonly employed to locate and characterize these transient structures.

For example, in the synthesis of naphthyridines via the Skraup reaction or Friedel-Crafts type cyclizations, computational methods can model the proposed intermediates and transition states, providing geometric parameters and vibrational frequencies that confirm their nature. acs.orgrsc.org This information is invaluable for understanding the factors that control the reaction's feasibility and selectivity.

Energy Profiles of Key Reactions

For transformations involving this compound, such as its synthesis or subsequent functionalization, energy profiles can help to identify the rate-determining step and predict the most favorable reaction pathway among several possibilities. For instance, in multi-component reactions leading to complex naphthyridine derivatives, computational modeling of the energy profile can explain the observed product distribution. ekb.eg

Spectroscopic Property Predictions (Theoretical Basis) for this compound

The theoretical prediction of spectroscopic properties for molecules like this compound relies on solving the Schrödinger equation, typically within the framework of Density Functional Theory (DFT). These calculations can elucidate the electronic structure, vibrational modes, and magnetic shielding of the nuclei, which directly correspond to UV-Vis, IR, and NMR spectra, respectively. While specific published data for this compound is scarce, the established computational methodologies allow for a robust theoretical characterization.

Theoretical UV-Vis and Fluorescence Spectra

The electronic absorption and emission properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states.

The theoretical UV-Vis spectrum is determined by calculating the vertical excitation energies and the corresponding oscillator strengths. The oscillator strength is a dimensionless quantity that indicates the probability of a specific electronic transition occurring upon absorption of a photon. Transitions with higher oscillator strengths correspond to more intense absorption bands. For heteroaromatic compounds like this compound, the spectra are typically characterized by π→π* transitions at lower energies (longer wavelengths) and n→π* transitions. researchgate.netmahendrapublications.com The presence of the nitrile group and the fused aromatic system is expected to influence the position and intensity of these bands significantly.

Fluorescence spectra are predicted by first optimizing the geometry of the first excited state (S₁) and then calculating the energy difference between this relaxed excited state and the ground state. This energy difference corresponds to the emission wavelength. The difference between the absorption and emission maxima is known as the Stokes shift. The study of related naphthyridine derivatives has shown that solvent polarity and hydrogen bonding capability can significantly impact absorption and emission spectra, a phenomenon known as solvatochromism. nih.gov Theoretical calculations can model these effects using methods like the Polarizable Continuum Model (PCM).

Table 1: Predicted Electronic Transitions for this compound (Illustrative) (Note: As specific literature data is unavailable, this table illustrates the typical output of a TD-DFT calculation. Values are hypothetical.)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3.543500.05HOMO → LUMO (n→π)
S₀ → S₂4.133000.45HOMO-1 → LUMO (π→π)
S₀ → S₃4.772600.32HOMO → LUMO+1 (π→π*)

Data is illustrative and not from published research.

Predicted NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the local electronic environment of each nucleus. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard and reliable approach for predicting NMR shielding tensors. researchgate.net

To obtain the predicted chemical shifts, the magnetic shielding constant (σ) for each nucleus (e.g., ¹H, ¹³C) in this compound is calculated. This value is then referenced against the calculated shielding constant of a standard compound, usually tetramethylsilane (B1202638) (TMS), using the formula: δ_pred = σ_TMS - σ_sample. researchgate.net The accuracy of these predictions depends on the chosen functional and basis set. conicet.gov.ar For aromatic and heterocyclic systems, the predicted shifts can help in the unambiguous assignment of experimental spectra.

The protons on the naphthyridine rings are expected to appear in the aromatic region (typically 7.0-9.0 ppm), with their exact shifts influenced by the positions of the nitrogen atoms and the electron-withdrawing nitrile group. Similarly, the ¹³C chemical shifts for the aromatic carbons and the nitrile carbon can be predicted, providing a complete theoretical fingerprint of the molecule's magnetic environments. Spin-spin coupling constants (J-couplings), which provide information about the connectivity of atoms, can also be computed, though this is often more computationally intensive.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) (Note: As specific literature data is unavailable, this table illustrates the typical output of a GIAO-DFT calculation. Values are hypothetical.)

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
H-28.8C-2152.1
H-37.6C-3122.5
H-48.5C-4138.0
H-77.8C-4a125.8
H-89.1C-5110.2
C-7124.3
C-8155.4
C-8a145.6
CN117.9

Data is illustrative and not from published research. Numbering is based on the standard naphthyridine ring system.

Vibrational Frequencies and IR Spectra Simulations

Theoretical infrared (IR) spectra are simulated by calculating the vibrational frequencies of the molecule. This is achieved by first finding the molecule's minimum energy geometry and then computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motion of atoms for a given vibration). dtic.mil

In the harmonic approximation, these calculations produce a set of frequencies corresponding to the fundamental vibrational modes. To improve agreement with experimental spectra, which are inherently anharmonic, the calculated frequencies are often scaled by an empirical factor. chemrxiv.org The intensity of each IR absorption band is proportional to the square of the change in the molecular dipole moment during that specific vibration.

For this compound, key predicted vibrations would include the C≡N nitrile stretch (typically a strong, sharp band around 2200-2260 cm⁻¹), C=C and C=N stretching vibrations of the naphthyridine rings (in the 1400-1650 cm⁻¹ region), and various C-H stretching and bending modes. researchgate.net Simulating the IR spectrum allows for the assignment of experimental bands to specific molecular motions, providing a detailed understanding of the molecule's vibrational characteristics.

Table 3: Predicted Principal Vibrational Frequencies for this compound (Illustrative) (Note: As specific literature data is unavailable, this table illustrates the typical output of a DFT frequency calculation. Values are hypothetical and unscaled.)

Frequency (cm⁻¹)Intensity (km/mol)Vibrational Assignment
308015Aromatic C-H Stretch
223585C≡N Nitrile Stretch
162050Ring C=N/C=C Stretch
158065Ring C=C/C=N Stretch
145040Ring Deformation
85030C-H Out-of-plane Bend

Data is illustrative and not from published research.

Advanced Applications and Materials Science Prospects of 1,6 Naphthyridine 5 Carbonitrile

1,6-Naphthyridine-5-carbonitrile as a Building Block in Complex Organic Synthesis

This compound serves as a valuable scaffold in organic synthesis, providing a platform for the creation of more intricate molecular architectures. researchgate.net Its inherent structure is a key component in the development of highly condensed polycyclic compounds which are of increasing importance in polymer chemistry, materials science, and medicinal chemistry. researchgate.net

The 1,6-naphthyridine (B1220473) core is a foundational element for synthesizing larger, fused heterocyclic systems. These polycyclic aromatic nitrogen heterocycles (PANHs) are sought after for their diverse electronic and photophysical properties. muni.cz Synthetic strategies often involve the condensation of 1,6-naphthyridine precursors with other cyclic or acyclic components to expand the aromatic system.

For instance, derivatives of 1,6-naphthyridine are used to construct complex fused systems like benzo[b] rsc.orgmdpi.comnaphthyridines. mdpi.com A common method involves reacting a 1,6-naphthyridine derivative with other reagents in sequential condensation reactions to build additional rings onto the core structure. rsc.org One such approach describes a one-pot synthesis of dibenzo[b,h] rsc.orgmdpi.comnaphthyridines by reacting 2-acetylaminobenzaldehyde with methyl ketones under basic conditions. rsc.org This demonstrates the utility of the naphthyridine scaffold in facilitating multi-reaction cascades to rapidly generate molecular complexity. The resulting polycyclic structures often exhibit unique properties, such as the strong fluorescence observed in 6-methyl-1,6-dibenzonaphthyridinium triflates, which can be modulated by interactions with biomolecules like DNA. rsc.org

Parent Scaffold Resulting Polycyclic System Synthetic Application Example Reference
1,6-NaphthyridineBenzo[b] rsc.orgmdpi.comnaphthyridineSynthesis of derivatives for potential use as MAO inhibitors. mdpi.com
1,6-NaphthyridineDibenzo[b,h] rsc.orgmdpi.comnaphthyridineOne-pot synthesis from 2-acetylaminobenzaldehyde and methyl ketones for fluorescent materials. rsc.org
1,6-NaphthyridineAzocino[4,5-b]quinolineRing expansion of tetrahydrobenzo[b] rsc.orgmdpi.comnaphthyridine derivatives. mdpi.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly porous, crystalline materials constructed from organic building blocks (linkers) and either metal nodes (in MOFs) or covalent bonds (in COFs). mdpi.com The properties of these frameworks, such as pore size and chemical functionality, are determined by the geometry and nature of the organic linkers used. mdpi.com

This compound is a promising candidate for use as a precursor to such organic linkers. The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH), a common functional group used to coordinate with metal centers in the synthesis of MOFs. Furthermore, the nitrogen atoms within the naphthyridine rings can themselves act as coordination sites, offering multiple points of attachment and potentially leading to novel framework topologies. The rigidity of the naphthyridine core is also advantageous, as it helps to ensure the formation of a stable and well-defined porous structure. For COFs, the nitrile group can participate in condensation reactions to form the covalent linkages that define the framework. The use of such nitrogen-rich linkers derived from this compound could imbue the resulting MOFs or COFs with specific properties, such as enhanced affinity for certain gases like CO2 or catalytic activity. nih.gov

Role in Optoelectronic and Photonic Materials (Theoretical and Design Principles)

Derivatives of 1,6-naphthyridine are gaining attention for their potential applications in optoelectronic and photonic devices. rsc.org Their inherent electronic structure, characterized by a π-deficient system due to the nitrogen atoms, makes them suitable for a range of applications where light emission and charge transport are critical. nih.gov

The design of highly luminescent materials based on the 1,6-naphthyridine scaffold relies on several key principles. The rigid and planar nature of the fused ring system minimizes non-radiative energy loss, which is a desirable feature for efficient light emission. researchgate.net The fluorescence properties of 1,6-naphthyridine derivatives can be finely tuned through chemical modification.

Key design strategies include:

Substituent Effects: Attaching electron-donating or electron-withdrawing groups to the naphthyridine core can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby shifting the emission wavelength.

Solvatochromism: The emission color of certain 1,6-naphthyridine derivatives can change with the polarity of the solvent. This phenomenon, known as solvatochromism, arises from changes in the dipole moment of the molecule upon excitation and is a key feature for developing chemical sensors. rsc.orgnih.gov

Acidochromism: The nitrogen atoms in the 1,6-naphthyridine ring can be protonated in acidic conditions, leading to significant changes in the absorption and emission spectra. This acidochromic behavior allows for the design of pH-sensitive fluorescent probes. rsc.org

Extended Conjugation: Fusing additional aromatic rings to the 1,6-naphthyridine core, as in the case of dibenzo[b,h] rsc.orgmdpi.comnaphthyridines, extends the π-conjugated system. This typically results in a red-shift of the emission spectrum and can enhance fluorescence intensity. rsc.org

Studies on related 1,6-naphthyridin-7(6H)-ones have demonstrated their powerful fluorescence properties, including large Stokes shifts (the difference between the absorption and emission maxima) and high quantum yields, making them suitable for applications as luminescent devices in materials science. rsc.org

Design Principle Effect on Photophysical Properties Potential Application Reference
SolvatochromismEmission wavelength shifts with solvent polarity.Polarity sensors, environmental probes. rsc.org, nih.gov
AcidochromismFluorescence changes in response to pH.pH sensors, biological imaging. rsc.org
Extended ConjugationRed-shifts emission, can increase quantum yield.Organic Light-Emitting Diodes (OLEDs), fluorescent labels. rsc.org

The efficiency of many optoelectronic devices, such as organic field-effect transistors (OFETs) and solar cells, depends on the charge transport properties of the constituent materials. The this compound core possesses intrinsic properties that are favorable for charge transfer. The presence of two nitrogen atoms makes the ring system electron-deficient, which can facilitate the transport of electrons (n-type conduction). The addition of a strong electron-withdrawing group like the nitrile (-CN) further enhances this effect by lowering the LUMO energy level. researchgate.net

Theoretical investigations into similar heterocyclic systems show that the distribution of HOMO and LUMO energy levels, as well as the reorganization energy (the energy required for a molecule to relax its geometry after gaining or losing an electron), are critical factors. researchgate.net A well-designed material should ideally have a low reorganization energy to facilitate rapid charge hopping between molecules. The rigid structure of 1,6-naphthyridine derivatives is beneficial in this regard, as it reduces the geometric changes required upon charge transfer. By strategically modifying the substituents on the this compound core, it is possible to balance the electron and hole transport properties, potentially creating ambipolar materials that can transport both positive and negative charges efficiently. researchgate.net

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The this compound structure is an excellent platform for designing molecules capable of self-assembly into ordered, functional superstructures.

The key features enabling supramolecular interactions are:

π-π Stacking: The large, planar aromatic surface of the naphthyridine ring promotes stacking interactions with other aromatic molecules. This is a primary driving force for the self-assembly of flat, disc-like molecules into columnar structures, which can act as one-dimensional pathways for charge transport.

Hydrogen Bonding: While the parent molecule lacks hydrogen bond donors, derivatives can be easily synthesized by modifying the nitrile group or adding substituents (e.g., amino or hydroxyl groups) to the ring. These groups can then direct self-assembly through specific and directional hydrogen bonds.

Metal Coordination: The two nitrogen atoms of the 1,6-naphthyridine core can act as a bidentate ligand, chelating to metal ions. This interaction can be used to construct complex metallo-supramolecular architectures, such as grids, cages, or coordination polymers, with applications in catalysis, sensing, and gas storage.

A practical example of supramolecular interaction is seen with dibenzo[b,h] rsc.orgmdpi.comnaphthyridinium derivatives, which have been shown to intercalate into double-stranded DNA. rsc.org This host-guest interaction, driven by π-stacking between the planar naphthyridine core and the DNA base pairs, results in a change in the compound's fluorescence, demonstrating its potential as a DNA probe. rsc.org This highlights how the fundamental structure of 1,6-naphthyridine can be exploited to create molecules that interact specifically with biological or synthetic targets through non-covalent forces.

Hydrogen Bonding Motifs in Naphthyridine Systems

Hydrogen bonding is a fundamental non-covalent interaction that plays a pivotal role in the structure and function of chemical and biological systems. nih.gov In naphthyridine systems, the nitrogen atoms of the pyridine (B92270) rings can act as hydrogen bond acceptors, while suitable functional groups attached to the naphthyridine core can serve as hydrogen bond donors.

The study of solvatochromism in an 8-hydroxy-1,6-naphthyridin-5(6H)-one derivative revealed the presence of two intramolecular hydrogen-bonded structures that contribute to its ground state. nih.gov The formation of zwitterionic species was observed exclusively in hydrogen bond donor (HBD) solvents, indicating that the solvent plays a crucial role in assisting proton transfer. nih.gov In some supramolecular systems, the use of a 2,7-diaminopyridine (DAP) core, which shares structural similarities with functionalized naphthyridines, can form strong hydrogen bonds with O-H groups. mdpi.com The strength of hydrogen bonds is influenced by the electronegativity of the donor and acceptor atoms, generally following the sequence O-H---O > N-H---O/O-H---N > N-H---N. mdpi.com

Furthermore, naphthyridine derivatives can be designed to form stable dimers through quadruplex intermolecular hydrogen bonds. rsc.org These non-covalent interactions can lead to the formation of extended planar structures with specific functional properties. rsc.org In the context of metal complexes, the secondary coordination sphere of a naphthyridine ligand can introduce nitrogen atoms that are positioned to engage in hydrogen bonding interactions, which can influence catalytic activity, for instance, by enabling the efficient protonation of intermediates. mdpi.com

Naphthyridine System/AnalogueInteraction TypeDonor/Acceptor GroupsSignificanceReference
8-hydroxy-1,6-naphthyridin-5(6H)-one derivativeIntramolecular H-bond-OH (donor), N/C=O (acceptors)Contributes to ground state stability; solvent-assisted proton transfer. nih.gov
Dimeric naphthyridine derivativesIntermolecular H-bondNot specifiedForms stable dimers with extended planar structures. rsc.org
Cobalt complex with PaPy2N ligandSecond-sphere H-bondNaphthyridine N (acceptor)Enhances catalytic oxygen reduction by facilitating protonation of intermediates. mdpi.com
DAP-core supramolecular systemsIntermolecular H-bondO-H (donor), N-Pyr (acceptor)Highlights the strong nucleophilic character of pyridine-like nitrogen in forming strong hydrogen bonds. mdpi.com

π-π Stacking Interactions in Self-Assembled Structures

The aromatic nature of the 1,6-naphthyridine core makes it highly susceptible to π-π stacking interactions, which are a driving force in the self-assembly of many organic molecules into ordered nanostructures. nih.gov These interactions are critical in fields ranging from materials science to drug delivery. nih.govnih.gov

The geometry of π-π stacking can vary, but antiparallel arrangements are common for electron-deficient aromatic rings, such as those found in isatin (B1672199) moieties, which can offer a model for understanding naphthyridine systems. nih.gov In such arrangements, the rings are offset to minimize electrostatic repulsion and maximize attractive dispersion forces. These interactions can lead to the formation of one-dimensional supramolecular chains, which can further organize into two-dimensional sheet-like structures. nih.gov The distance between the stacked rings is a key parameter, with typical distances around 3.5 Å. nih.gov

The interplay between hydrogen bonding and π-π stacking can control the final self-assembled architecture. rsc.org For example, studies on polyfluorinated arylamines have shown that in co-crystals with crown ethers, π-stacking interactions between the arylamine molecules play a key role in modulating the solid-state properties. rsc.org The formation of strong N–H⋯O hydrogen bonds can facilitate the realization of π-stacking in pairs of arylamine molecules. rsc.org This demonstrates that a combination of these non-covalent forces can be harnessed to design complex, functional supramolecular assemblies from naphthyridine-based building blocks. rsc.org

SystemInteraction TypeKey Structural FeatureObserved Stacking Distance (Å)Reference
Phenoxy pendant isatinsAntiparallel π-π stackingStacking between five- and six-membered rings.3.548 nih.gov
Naphthalene-based aryldipyrrolidone (NDP)π-π stackingSelf-assembles into conventional columnar liquid-crystalline phases.Not specified rsc.org
Polyfluorinated arylamines with 18-crown-6π-π stackingStacking in pairs of arylamine molecules is realized upon co-crystal formation.Not specified rsc.org

Catalytic Applications of Metal Complexes involving Naphthyridine Ligands (Non-biological)

The ability of the naphthyridine scaffold to act as a robust ligand for a variety of metal ions has led to significant interest in its catalytic applications. researchgate.netacs.org The nitrogen atoms provide strong coordination sites, and the rigid bicyclic structure can be functionalized to fine-tune the steric and electronic properties of the resulting metal complex. These complexes have proven to be effective catalysts in a range of non-biological chemical transformations. researchgate.net

Organic Transformation Catalysis

Metal complexes incorporating naphthyridine-based ligands have been successfully employed as catalysts in various organic reactions. researchgate.net Metals such as ruthenium, rhodium, iridium, copper, and nickel, when complexed with naphthyridine derivatives, have shown notable catalytic activity. researchgate.net

Metal ComplexCatalyzed ReactionKey FindingsReference
Dinuclear Ruthenium with 1,8-naphthyridine (B1210474)Oxidation of alcohols, epoxidation of trans-stilbeneDemonstrates catalytic activity; reaction rates and selectivities are discussed. rsc.org
Ru(L1)(PPh3)Cl2 (L1 = bipyridin-based NNN ligand)Transfer hydrogenation of ketones (e.g., acetophenone)Achieves a high turnover frequency (TOF) of 1.16 × 103 h–1. acs.org
Dinickel complex with naphthyridine-diimine ligandVinylidene transfer reactionsIdentified as a highly active catalyst for this unusual transformation. rsc.org

Small Molecule Activation by Naphthyridine-Supported Metal Centers

A particularly promising area of research is the use of naphthyridine-supported metal complexes for the activation of small, relatively inert molecules such as dinitrogen (N₂), carbon monoxide (CO), and dioxygen (O₂). The unique ability of certain naphthyridine ligands to hold two or more metal centers in close proximity is key to this reactivity. nih.gov

For example, dinucleating 1,8-naphthyridine ligands have been designed to support two copper(I) centers. nih.gov These bimetallic complexes are capable of binding small molecules like CO and even N₂. The activation of O₂ by a related copper complex was also observed, leading to multicopper oxidase-type reactivity. nih.gov This cooperative activation by multiple metal centers mimics the function of some metalloenzymes. nih.gov

Cobalt complexes with naphthyridine-containing ligands have also been investigated for the catalytic reduction of molecular oxygen. mdpi.com The presence of a naphthyridine nitrogen atom in the secondary coordination sphere of the complex was found to enhance the rate of dioxygen reduction tenfold compared to an analogous complex without this feature. mdpi.com This enhancement is attributed to the ability of the naphthyridine nitrogen to participate in second-sphere hydrogen bonding interactions, which facilitates the protonation of cobalt-oxygen intermediates formed during the catalytic cycle. mdpi.com Bimetallic systems, such as dinickel complexes supported by naphthyridine-diimine ligands, have also been shown to be highly active in catalytic reactions. rsc.org

Metal Complex/SystemSmall Molecule ActivatedResulting Reaction/ProductReference
Dinuclear Cu(I) with DPEN ligand (1,8-naphthyridine based)N2, CO, MeCNFormation of a molecular copper(I) dinitrogen complex; binding of CO and MeCN. nih.gov
Trinuclear Cu(I) cyclophane (1,8-naphthyridine based)O2Multicopper oxidase-type reactivity; formation of a μ3-O product. nih.gov
[CoII(PaPy2N)]+ (naphthyridine-containing ligand)O2Catalytic reduction of dioxygen, with enhanced rates due to second-sphere interactions. mdpi.com
Mononuclear Pt complex with MIC ligandH2, CS2Splits elemental hydrogen; activates CS2 via binding to both the ligand and metal center. nih.gov

Future Research Directions and Unexplored Avenues for 1,6 Naphthyridine 5 Carbonitrile

Development of Novel and Sustainable Synthetic Routes for 1,6-Naphthyridine-5-carbonitrile

Traditional synthetic routes to naphthyridine cores, such as the Skraup reaction, often involve harsh conditions and can be challenging to control. acs.org Future efforts should prioritize the development of more efficient, atom-economical, and sustainable methods tailored for producing this compound and its derivatives.

A promising avenue involves the adaptation of modern synthetic strategies that have proven effective for other heterocyclic systems. For instance, a tandem nitrile hydration/cyclization procedure has been developed to access 1,6-naphthyridine-5,7-diones under mild conditions. acs.org A similar strategy could be envisioned starting from a suitably substituted pyridine (B92270) precursor to construct the 1,6-naphthyridin-5(6H)-one core, which could then be converted to the target carbonitrile. Research into one-pot multicomponent reactions (MCRs), which have been successfully used to generate other highly substituted naphthyridines, could also provide a streamlined and environmentally benign pathway. researchgate.net The development of protocols using green solvents like water or catalytic systems that can be recovered and reused would represent a significant advance. researchgate.netresearchgate.net

Future research should focus on:

Catalytic C-H Activation/Annulation: Developing methods that construct the second ring of the naphthyridine system via direct C-H functionalization of a pyridine precursor, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can enhance safety, improve reproducibility, and allow for easier scale-up compared to traditional batch methods.

Photocatalysis: Exploring visible-light-mediated photocatalytic cyclizations to access the 1,6-naphthyridine (B1220473) core under exceptionally mild conditions.

Exploration of Underutilized Reactivity Modes and Selective Functionalization

The reactivity of the this compound scaffold is largely unexplored. The electron-deficient nature of the naphthyridine ring system, coupled with the strongly electron-withdrawing nitrile group, suggests a rich and complex reactivity profile. Future work should aim to systematically map out these reaction modes to enable precise and selective functionalization at various positions on the core.

One highly promising strategy is the conversion of related naphthyridinones into highly reactive intermediates. For example, 1,6-naphthyridine-5,7-diones can be converted into bench-stable 1,6-naphthyridine-5,7-ditriflates. acs.org These ditriflates are excellent electrophiles for a range of cross-coupling reactions, allowing for the rapid and regioselective introduction of diverse substituents. acs.org Adapting this methodology to a mono-oxo precursor of this compound could provide a powerful platform for creating libraries of novel compounds.

Key areas for future investigation include:

Regioselective C-H Functionalization: Developing catalytic methods to selectively introduce substituents at the C2, C3, C4, C7, and C8 positions, leveraging the directing influence of the ring nitrogens and the nitrile group.

Nitrile Group Transformations: Utilizing the nitrile group as a versatile chemical handle for conversion into other functional groups such as amines, amides, carboxylic acids, or tetrazoles, thereby expanding the accessible chemical space. This approach has been used effectively in the synthesis of complex molecules like pyronaridine (B1678541) from a related carbonitrile intermediate. nih.gov

Pericyclic Reactions: Investigating the potential of the naphthyridine core to participate in cycloaddition reactions, which could provide rapid access to complex, three-dimensional fused-ring systems.

Advanced Computational Modeling for Predictive Design and Property Elucidation

Advanced computational chemistry offers a powerful toolkit for accelerating the discovery and development of new materials based on the this compound scaffold. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been successfully applied to other naphthyridine isomers to predict their electronic and optical properties with a high degree of accuracy. rsc.orgresearchgate.netias.ac.in

Applying these methods to this compound would allow for the in silico prediction of key parameters before undertaking costly and time-consuming synthesis. For example, calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the difference of which (the FMO gap) is crucial for determining electronic properties and chemical reactivity. researchgate.net Furthermore, TD-DFT can simulate UV-vis absorption spectra and predict nonlinear optical (NLO) properties, which are essential for applications in optoelectronics. rsc.orgresearchgate.net Molecular dynamics simulations can also be employed to understand intermolecular interactions and predict the stability of the compound in different environments. rsc.org

researchgate.netresearchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.netresearchgate.netrsc.org
Table 1: Potential Computational Studies and Target Properties for this compound
Computational MethodPredicted PropertyRelevanceReference for Methodology
DFT (e.g., B3LYP/6-311G(d,p))Optimized Molecular GeometryProvides foundational structural data (bond lengths, angles).
DFTHOMO/LUMO Energy Levels & FMO GapPredicts electronic behavior, charge transport characteristics, and reactivity.
TD-DFTElectronic Absorption Spectra (λmax)Predicts how the molecule interacts with light; essential for optical materials.
DFT/TD-DFTNonlinear Optical (NLO) Properties (e.g., Hyperpolarizability)Identifies potential for use in optical switching and frequency doubling applications.
DFTGlobal Quantum Molecular Descriptors (Hardness, Softness, Electronegativity)Offers deeper insight into chemical reactivity and stability.
Molecular Dynamics (MD) SimulationsIntermolecular Interactions & PackingPredicts solid-state morphology and stability of material films.

Integration into Emerging Materials Science Paradigms

The intrinsic electronic properties of the naphthyridine core make it a highly attractive building block for organic electronics. rsc.orgresearchgate.net The presence of two nitrogen atoms renders the ring system electron-deficient, a key characteristic for n-type (electron-transporting) organic semiconductors. The addition of a potent electron-withdrawing nitrile group to the 1,6-naphthyridine scaffold is expected to further lower the LUMO energy level, making this compound an exceptional candidate for such applications.

Research on related naphthyridine derivatives has demonstrated their potential in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). researchgate.netrsc.orgacs.org These compounds can exhibit high thermal stability (decomposition temperatures up to 400 °C), reversible electrochemical reduction, and high electron affinities. rsc.orgresearchgate.net By systematically modifying the this compound core with various substituents, it should be possible to fine-tune its properties for specific device architectures. For example, introducing extended π-conjugated systems could modulate the emission color in OLEDs or enhance charge mobility in OFETs. researchgate.netrsc.org

rsc.orgresearchgate.netrsc.orgresearchgate.netacs.org
Table 2: Properties of Related Naphthyridine-Based Materials and Future Targets
Naphthyridine ClassObserved PropertyApplicationFuture Goal for this compoundReference
1,8-Naphthyridine (B1210474) OligomersHigh electron affinities (2.79–3.00 eV); Blue, green, yellow emissionOLEDsTune emission properties via substitution for blue-emitting materials.
1,5-Naphthyridine-2,6-dionesn-type semiconductor; Electron mobility up to 0.14 cm² V⁻¹ s⁻¹OFETsAchieve high electron mobility for use in n-channel transistors.
4,8-Substituted 1,5-NaphthyridinesBlue fluorescence (λmax ~400-501 nm in solid state)OLEDsDevelop as a stable, deep-blue emitter or host material.
2,6-Naphthyridine DerivativesBipolar or n-type transport characteristicsOFETsExplore potential for ambipolar transport by balancing HOMO/LUMO levels.

Elucidation of Structure-Function Relationships Beyond Current Understandings (non-biological)

A fundamental goal of future research will be to establish clear, predictive relationships between the molecular structure of this compound derivatives and their resulting material properties. While biological Structure-Activity Relationships (SAR) are well-established, the focus here is on non-biological Structure-Property Relationships (SPR). This requires a systematic approach where derivatives are synthesized with precise structural modifications and their photophysical, electronic, and solid-state properties are meticulously characterized.

Key questions to address include:

Impact of Substituent Position: How does placing a donor or acceptor group at the C2, C3, C4, C7, or C8 position alter the HOMO/LUMO energies, the emission wavelength, and the quantum yield?

Role of the Nitrile Group: How does the orientation and electronic influence of the C5-nitrile group dictate solid-state packing? Does it promote favorable π-π stacking for charge transport, or does its dipole moment lead to undesirable arrangements?

Influence of Stereochemistry: For non-planar or chiral derivatives of the scaffold, how does stereochemistry affect the bulk material properties? Studies on complex fused naphthyridines have shown that stereochemistry can dramatically impact molecular interactions. nih.gov

Correlation of Theory and Experiment: A crucial aspect will be the tight integration of the computational modeling described in section 6.3 with experimental results. Validating theoretical predictions with empirical data will build robust models that can accurately forecast the properties of yet-to-be-synthesized compounds, guiding the rational design of next-generation materials based on the this compound core.

Q & A

Q. What are the established synthetic routes for 1,6-Naphthyridine-5-carbonitrile, and what reaction conditions optimize yield?

The primary synthesis involves deoxidative cyanation of 1,6-Naphthyridine 6-oxide using KCN and acyl chlorides (e.g., BzCl or AcCl) in CHCl₃ or CH₂Cl₂ at 15–20°C, yielding 63–73% . An alternative method employs grindstone chemistry for rapid synthesis under solvent-free conditions . For fused derivatives, Me₃SiCN with benzonaphthyridine N-oxides in CH₂Cl₂ at 0–5°C provides a smooth pathway . Key factors include temperature control, stoichiometric ratios of cyanating agents, and reaction time.

Q. How is the nitrile group in this compound characterized experimentally?

The nitrile group is identified via FT-IR spectroscopy (C≡N stretch ~2200–2250 cm⁻¹) and ¹³C NMR (signal ~110–120 ppm). For example, in 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-4H-pyrano[3,2-c]quinoline-3-carbonitrile, the nitrile resonance appears at 118.2 ppm in ¹³C NMR . UV-Vis spectroscopy can also monitor electronic transitions influenced by the nitrile group .

Q. What functional group transformations are feasible for this compound?

The nitrile group undergoes hydrolysis to carboxylic acids under acidic (50% H₂SO₄, reflux, 90% yield) or basic (aqueous NaOH, boiling) conditions . It can also participate in cyclization reactions ; e.g., with malononitrile, it forms 7-amino-6-benzyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile (73% yield) .

Advanced Research Questions

Q. How do regioselectivity challenges impact the synthesis of this compound derivatives?

Regioselectivity issues arise during cyclization steps, particularly in forming the 5,6-bond. For instance, using H₃PO₄ at 130°C to synthesize 2,4,5-trimethyl-7-oxo-1-phenyl-1,7-dihydro-1,6-naphthyridine-8-carbonitrile requires precise control to avoid side products like isomeric naphthyridines . Computational tools (e.g., DFT) can predict transition states to optimize selectivity .

Q. What computational methods are used to predict reaction pathways for this compound derivatives?

AI-powered synthesis planning (e.g., Template_relevance Reaxys) leverages databases to propose routes for derivatives like benzo[c][1,5]naphthyridine-6-carbonitrile. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as antimicrobial enzymes .

Q. How should researchers address contradictions in reported synthesis yields?

Discrepancies (e.g., 10% vs. 63–73% yields in cyanation vs. ) may stem from substrate purity , catalyst activity , or reaction scale . Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagents) is critical. Kinetic studies (e.g., time-resolved IR) can identify rate-limiting steps .

Q. What structural modifications enhance the bioactivity of this compound derivatives?

Introducing electron-withdrawing groups (e.g., -CF₃) at position 3 increases antimicrobial potency by enhancing electrophilicity . Substituents like 3,4,5-trimethoxyphenyl at position 7 improve DNA gyrase inhibition (IC₅₀ < 1 µM) . Structure-activity relationship (SAR) studies using X-ray crystallography validate binding modes .

Q. What stability concerns exist for this compound under high-temperature conditions?

Decarboxylation of related carboxylic acids (e.g., 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid) occurs at 250–370°C, forming dehydro derivatives . For the nitrile, prolonged heating in polar solvents may hydrolyze the C≡N group, necessitating anhydrous conditions for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.